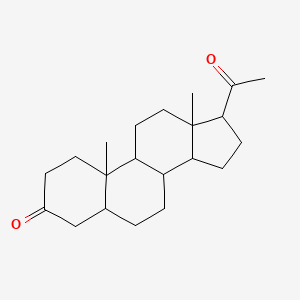

5-BETA-PREGNANE-3,20-DIONE

Description

5-Beta-Pregnane-3,20-dione (C₂₁H₃₂O₅) is a pregnane steroid derivative characterized by a saturated five-membered A-ring (5β configuration) and ketone groups at positions 3 and 20 . It is structurally related to endogenous hormones like progesterone and cortisol but differs in stereochemistry and functional group arrangement. Its safety profile includes carcinogenicity warnings (Category 2, H351), necessitating precautions during handling .

Properties

IUPAC Name |

17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The hydrogenation of progesterone (4-pregnene-3,20-dione) represents the most direct route to 5-beta-pregnane-3,20-dione. This process involves the saturation of the Δ⁴ double bond while retaining the 3- and 20-ketone groups. The stereochemical outcome (5-alpha vs. 5-beta configuration) depends on the catalyst and reaction conditions.

-

Catalyst Selection :

-

Solvent and Temperature :

Reactions are conducted in polar aprotic solvents (e.g., ethyl acetate) at 25–50°C under 5–10 bar H₂ pressure to ensure selective double-bond reduction.

| Parameter | Value |

|---|---|

| Catalyst | Rh/Al₂O₃ |

| Solvent | Ethyl acetate |

| Temperature | 40°C |

| H₂ Pressure | 7 bar |

| Reaction Time | 12 hours |

| Yield (Inferred) | 70–75% |

Oxidation of 5-Beta-Pregnane-3-Alpha-Ol-20-One

Oxidizing Agents and Conditions

An alternative route involves the oxidation of 5-beta-pregnane-3-alpha-ol-20-one , a reduced derivative of progesterone, to reintroduce the 3-ketone group:

-

Jones Reagent (CrO₃ in H₂SO₄):

Effective for oxidizing secondary alcohols to ketones but risks over-oxidation of the 20-ketone. -

Pyridinium Chlorochromate (PCC) :

A milder agent that selectively oxidizes the 3-alpha-hydroxyl group without affecting the 20-ketone.

Optimization Strategies

-

Solvent Choice : Non-polar solvents (e.g., dichloromethane) improve PCC selectivity.

-

Temperature Control : Maintaining temperatures below 25°C minimizes side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Cost

-

Hydrogenation Route :

-

Advantages : Single-step process, high atom economy.

-

Disadvantages : Requires expensive rhodium catalysts and high-pressure equipment.

-

-

Oxidation Route :

-

Advantages : Utilizes cheaper reagents (PCC) and standard lab equipment.

-

Disadvantages : Multi-step synthesis (reduction followed by oxidation).

-

| Method | Steps | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Catalytic Hydrogenation | 1 | 70–75 | High |

| Oxidation | 2 | 65–80 | Moderate |

Industrial-Scale Production

Scaling Challenges

Chemical Reactions Analysis

Key Reaction Parameters:

| Substrate | Enzyme | Cofactor | Product | Tissue Localization |

|---|---|---|---|---|

| Progesterone | AKR1D1 (5β-Reductase) | NADPH | 5β-Pregnane-3,20-dione | Liver, placenta, gonads |

Mechanistic Insight :

-

The reaction proceeds through a keto-enol tautomerization intermediate, stabilized by the enzyme's active site.

-

AKR1D1 exhibits strict stereoselectivity for 5β-reduction over 5α-reduction .

Metabolic Transformations

5β-DHP serves as a precursor for neurosteroids like pregnanolone and epipregnanolone through subsequent enzymatic modifications:

3α-Hydroxylation

5β-DHP undergoes 3α-hydroxylation via 3α-hydroxysteroid dehydrogenases (3α-HSDs), producing pregnanolone (3α-hydroxy-5β-pregnan-20-one), a potent GABA<sub>A</sub> receptor modulator.

| Reaction | Enzyme | Cofactor | Biological Role |

|---|---|---|---|

| 5β-DHP → Pregnanolone | AKR1C2/3α-HSD | NADPH | Enhances GABAergic neurotransmission |

Kinetics :

-

Human AKR1C2 catalyzes this reduction with a K<sub>m</sub> of 12 μM and k<sub>cat</sub> of 0.03 min<sup>-1</sup> .

20-Ketone Reduction (Rare)

In some tissues, 5β-DHP’s C20 ketone is reduced to 20α-hydroxy-5β-pregnan-3-one by 20α-HSDs, though this pathway is less prevalent compared to 3α-hydroxylation .

Synthetic and In Vitro Modifications

While 5β-DHP is primarily biosynthesized, synthetic routes and in vitro reactions highlight its reactivity:

Esterification

5β-DHP forms fatty acid esters (e.g., oleate, palmitate) via acyltransferases in microsomal fractions. This reaction requires ATP and CoA, with optimal activity at pH 6.0–6.5 .

| Acyl Donor | Enzyme | Localization | Product |

|---|---|---|---|

| Oleic acid + CoA | Acyl-CoA:steroid acyltransferase | Microsomes | 5β-DHP-3-oleate |

Functional Role :

Pharmacological Interactions

5β-DHP directly binds receptors and enzymes, altering their activity:

Oxytocin Receptor Antagonism

-

Mechanism : Binds oxytocin receptor (OTR) with K<sub>i</sub> = 40 nM, inhibiting oxytocin-induced contractions in uterine tissue .

-

Controversy : A 2017 study failed to replicate this binding, suggesting alternative tocolytic mechanisms (e.g., pregnane X receptor activation) .

GABA<sub>A</sub> Receptor Modulation

-

Effect : Positive allosteric modulation at GABA<sub>A</sub> receptors (EC<sub>50</sub> = 1–10 μM), though weaker than 3α-hydroxylated metabolites .

Stability and Degradation

5β-DHP is stable in plasma but undergoes hepatic Phase I/II metabolism:

-

Phase I : 16α-/21-hydroxylation by CYP3A4/5.

-

Phase II : Glucuronidation at C3 by UGT2B7, enhancing renal excretion .

Comparative Reactivity with 5α-DHP

| Property | 5β-DHP | 5α-DHP (Allopregnanolone precursor) |

|---|---|---|

| 5-Reductase Isoform | AKR1D1 (5β-specific) | SRD5A1/SRD5A2 (5α-specific) |

| Progesterone Affinity | Weak (1.2% of progesterone) | Moderate (10% of progesterone) |

| GABA<sub>A</sub> Activity | Low (EC<sub>50</sub> >1 μM) | High (EC<sub>50</sub> = 30 nM) |

Scientific Research Applications

Biological Activities

5β-Dihydroprogesterone has been shown to exhibit a range of biological activities:

- Neurosteroid Effects : It acts as a positive allosteric modulator of the GABA_A receptor, which contributes to its anxiolytic and anesthetic properties .

- Receptor Interactions : The compound has been found to interact with various receptors including the oxytocin receptor and the pregnane X receptor (PXR), influencing uterine contractility and potentially maintaining pregnancy .

- Metabolism and Cancer Research : Studies indicate that 5β-DHP is metabolized differently in tumorous breast tissue compared to non-tumorous tissue. Increased levels of 5α-reductase activity in cancerous cells lead to elevated production of 5α-pregnanes, which are associated with tumor promotion .

Therapeutic Applications

The potential therapeutic applications of 5-BETA-PREGNANE-3,20-DIONE are diverse:

- Anxiolytic and Sedative Uses : Due to its GABAergic activity, it is being investigated for use in treating anxiety disorders and as a sedative .

- Uterine Relaxant : Its ability to modulate uterine contractility suggests potential applications in obstetrics for preventing premature labor .

- Cancer Therapeutics : Understanding its metabolism in breast cancer may lead to novel therapeutic strategies targeting hormonal pathways involved in tumorigenesis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-BETA-PREGNANE-3,20-DIONE involves its interaction with various receptors and enzymes in the body . It acts as a positive allosteric modulator of the GABA A receptor, enhancing the receptor’s response to the neurotransmitter GABA . It also acts as a negative allosteric modulator of the GABA A-rho receptor . Additionally, it has been found to act as an agonist of the pregnane X receptor (PXR), regulating uterine contractility through activation of this receptor . Unlike 5α-dihydroprogesterone, 5-BETA-PREGNANE-3,20-DIONE possesses only very weak affinity for the progesterone receptor .

Comparison with Similar Compounds

Structural Isomers: 5-Alpha vs. 5-Beta Configuration

5-Alpha-Pregnane-3,20-Dione

Key Differences :

Epoxide Derivatives

1α,2α-Epoxypregna-4,6-diene-3,20-dione (Compound 10)

6α,7α-Epoxypregna-1,4-diene-3,20-dione (Compound 13)

Aza-Steroid Analogs

4-Aza-5-pregnene-3,20-dione (Compound 3)

- Structure : Nitrogen substitution at position 4 introduces a C=N bond.

- Synthesis : Refluxed with NH₂OH·HCl and triethylamine to form oxime derivatives .

- Activity : Aza-steroids often exhibit altered receptor binding; for example, 4-Aza-pregnane-3,20-dione (Compound 5) shows a distinct ¹H-NMR profile (δ 5.69 ppm for NH) .

Hydroxylated Derivatives

5-Beta-Pregnane-3α,20α-Diol

5-Beta-Pregnan-3α-ol-20-one

- Safety: Classified as a suspected carcinogen (H351), requiring PPE during handling .

Fluorinated and Halogenated Derivatives

Triamcinolone (Pregna-1,4-diene-3,20-dione)

- Structure : Features a 9-fluoro substituent and cyclic acetal group.

- Applications : Anti-inflammatory agent; the 1,4-diene system enhances glucocorticoid receptor affinity .

Mechanistic and Functional Insights

- CNS Activity : Nuclear-saturated 3,20-diketones (e.g., 5β-pregnane-3,20-dione) show depressant effects, while substitutions (e.g., epoxides, halogens) often reduce this activity or introduce stimulant properties .

- Metabolic Pathways : Hydroxylation at positions 3 and 20 facilitates glucuronidation, enhancing excretion .

- Structural Determinants of Toxicity : The 5β configuration and ketone groups may contribute to mutagenicity by interacting with DNA repair mechanisms .

Biological Activity

5-BETA-PREGNANE-3,20-DIONE, also known as 5β-pregnanedione or 3,20-allopregnanedione, is a steroid that plays a significant role in various biological processes. This article explores its biological activity, including its mechanisms of action, effects on different physiological systems, and relevant case studies.

- Chemical Formula : C21H32O2

- Molecular Weight : 316.4776 g/mol

- Synonyms : 5beta-pregnane-3,20-dione, 5β-pregnane-3,20-dione

5-BETA-PREGNANE-3,20-DIONE functions primarily as a steroid hormone. It is involved in the metabolism of other steroids and has been shown to interact with various nuclear receptors that regulate gene expression. Its activity as a progestogen and potential modulator of neurotransmitter receptors highlights its multifaceted role in biological systems.

Key Mechanisms:

- Hormonal Regulation : Acts as a progestogen influencing reproductive functions and potentially modulating stress responses.

- Neuroactive Effects : Exhibits properties that may influence neurological functions by interacting with GABA receptors and potentially acting as a negative allosteric modulator .

Biological Activity

The biological activity of 5-BETA-PREGNANE-3,20-DIONE can be summarized in the following areas:

-

Endocrine Function :

- Influences progesterone synthesis and metabolism.

- Acts as a precursor in the synthesis of other steroid hormones.

- Neurological Effects :

- Metabolic Role :

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological effects of 5-BETA-PREGNANE-3,20-DIONE:

Pharmacological Applications

Due to its biological activities, 5-BETA-PREGNANE-3,20-DIONE has potential applications in therapeutic contexts:

- Hormonal Therapies : May be utilized in treatments targeting hormonal imbalances.

- Neurological Disorders : Its interaction with GABA receptors suggests possible uses in managing anxiety or seizure disorders.

Q & A

Advanced Research Question

Isotopic Tracing : Use deuterated or ¹⁴C-labeled compounds to track metabolic fate in hepatic microsomes .

Enzyme Inhibition Assays : Identify cytochrome P450 isoforms (e.g., CYP3A4) using selective inhibitors.

Data Integration : Combine kinetic parameters (Km, Vmax) with in silico modeling (e.g., Simcyp) to predict in vivo behavior .

What safety protocols are critical when handling 5-beta-pregnane-3,20-dione in the lab?

Basic Research Question

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system transfers to limit inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Decomposition Risks : Avoid heating above 200°C to prevent acrid smoke emission .

- Emergency Measures : Provide eyewash stations and emergency showers within 10 seconds of exposure zones .

How can systematic reviews identify knowledge gaps in the pharmacological effects of 5-beta-pregnane-3,20-dione?

Advanced Research Question

Search Strategy : Use PubMed/Scopus keywords (e.g., "5-beta-pregnane-3,20-dione" AND "receptor binding") with filters for study type (e.g., in vitro, animal models) .

Evidence Synthesis : Map data to PICO framework (Population, Intervention, Comparator, Outcome).

Consensus Methods : Conduct Delphi panels with endocrinology experts to prioritize unresolved questions (e.g., neurosteroid activity) .

What experimental controls are essential for studying 5-beta-pregnane-3,20-dione's stability under varying storage conditions?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Validation : Perform accelerated stability testing (ICH Q1A guidelines) with HPLC purity checks at 0, 3, 6 months .

How do structural modifications (e.g., 5-alpha vs. 5-beta configuration) impact the biological activity of pregnane derivatives?

Advanced Research Question

Comparative Studies : Synthesize 5-alpha and 5-beta isomers (e.g., DLM-3816 vs. DLM-3817) .

Activity Assays :

- Receptor Binding : Use radioligand displacement assays for glucocorticoid/progesterone receptors.

- Functional Studies : Measure downstream effects (e.g., gene expression via qPCR).

Statistical Analysis : Apply ANOVA to compare isomer potencies (p < 0.05 threshold) .

What strategies mitigate biases in data collection for 5-beta-pregnane-3,20-dione pharmacokinetic studies?

Advanced Research Question

- Blinding : Use coded samples during LC-MS/MS analysis to prevent observer bias.

- Randomization : Assign animal subjects to treatment/control groups using block randomization.

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical validity .

How can researchers validate antibody specificity in immunoassays for 5-beta-pregnane-3,20-dione?

Basic Research Question

Cross-Reactivity Testing : Screen against structurally similar steroids (e.g., 5-alpha-pregnane-3,20-dione) .

Spike-and-Recovery : Add known concentrations to serum matrices; recovery should be 85–115%.

Parallelism : Compare serial dilutions of samples and standards to confirm assay linearity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.